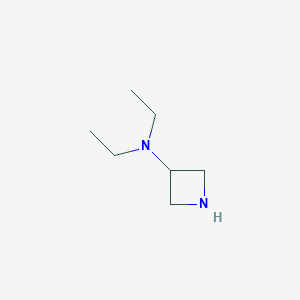

N,N-Diethylazetidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N-diethylazetidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-3-9(4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

PVLJDMLMTNKOAG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethylazetidin 3 Amine and Its Analogs

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of N,N-Diethylazetidin-3-amine and its analogs. Organic chemists have developed several effective strategies, primarily centered around cyclization reactions and multicomponent approaches, to build this heterocyclic core. rsc.org

Cyclization and Ring Closure Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn Intramolecular nucleophilic substitution is a common and direct method. This often involves a γ-amino alcohol or a related derivative where a leaving group at the 3-position is displaced by the nitrogen atom. For instance, the treatment of 1,3-diaminopropan-2-ol derivatives with a sulfonyl chloride can facilitate ring closure.

Recent advancements have introduced novel cyclization methods. A photochemical approach, known as the Norrish-Yang reaction, has been utilized to synthesize 3-hydroxyazetidines from α-aminoacetophenones. researchgate.net This method leverages light irradiation to induce an intramolecular cyclization, forming the azetidine ring. researchgate.net Another modern technique involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which provides a regioselective pathway to azetidine structures. nih.gov This reaction proceeds under visible light and offers excellent control over the formation of the four-membered ring. nih.gov Additionally, cascade strategies, such as the copper(I)-catalyzed tandem magtech.com.cnbris.ac.uk-rearrangement and 4π-electrocyclization of O-propargylic oximes, have been developed to produce azetidine nitrones, which are versatile intermediates for further derivatization. acs.org

Key Cyclization Strategies for Azetidine Ring Formation:

| Method | Starting Material | Key Features |

|---|---|---|

| Intramolecular Nucleophilic Substitution | γ-amino alcohols, β-haloalkylimines | Direct C-N bond formation. magtech.com.cn |

| Norrish-Yang Cyclization | α-aminoacetophenones | Photochemical flow process, yields 3-hydroxyazetidines. researchgate.net |

| Radical 4-exo-dig Cyclization | Ynamides | Copper-catalyzed, visible light-induced, high regioselectivity. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex molecules like azetidines in a single step from three or more starting materials. acs.org These reactions are highly atom-economical and can rapidly generate molecular diversity. bris.ac.uk

A notable example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. acs.org This reaction is believed to proceed through a [2+2] cycloaddition mechanism. Another innovative MCR involves a four-component strain-release-driven synthesis. This method uses the ring-opening of highly strained azabicyclo[1.1.0]butane to drive the reaction, allowing for the modular assembly of substituted azetidines by sequentially adding three different electrophilic partners. bris.ac.ukthieme-connect.com This approach has proven valuable for creating diverse libraries of azetidine-based compounds. bris.ac.uk

Functionalization and Derivatization at the Nitrogen and Ring Positions

Once the azetidine core is established, further modifications are necessary to synthesize the target compound, this compound, and its analogs. These steps involve creating the tertiary amine at the 3-position and potentially modifying the ring nitrogen.

Reductive Amination Pathways for Tertiary Amine Formation

Reductive amination is a highly effective and widely used method for forming C-N bonds and is particularly useful for synthesizing tertiary amines. nih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govyoutube.com

To synthesize this compound, azetidin-3-one would be reacted with diethylamine (B46881). The resulting iminium ion is then reduced using a suitable reducing agent. Common reductants for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, which are favored for their selectivity and tolerance of various functional groups. youtube.com While direct reductive amination with ketones can be challenging due to steric hindrance, methods using reagents like trichlorosilane activated by a Lewis base (e.g., TMEDA) have been developed to overcome this limitation and produce hindered tertiary amines in high yields. nih.gov Alternative pathways, such as the Eschweiler-Clarke reaction, provide a method for the reductive methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reductant. youtube.com

Common Reducing Agents in Reductive Amination:

| Reagent | Substrate | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Aldehydes/Ketones + Amines | Mild, selective, widely applicable. youtube.com |

| Sodium Cyanoborohydride | Aldehydes/Ketones + Amines | Effective for reducing iminium ions, but more toxic. youtube.com |

| Trichlorosilane/TMEDA | Ketones + Secondary Aryl Amines | Effective for sterically hindered substrates. nih.gov |

Alkylation and Acylation of the Amine Moiety

Direct alkylation of a primary or secondary amine on the azetidine ring provides another route to the desired tertiary amine. wikipedia.org N-alkylation can be achieved by reacting azetidin-3-amine or N-ethylazetidin-3-amine with an ethyl halide (e.g., ethyl iodide or bromide). This reaction is a nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in this method is controlling the degree of alkylation, as overalkylation to form quaternary ammonium (B1175870) salts can occur. wikipedia.org Using alcohols as alkylating agents, often activated by a Lewis acid like AlCl₃, presents a more atom-economical and environmentally friendly alternative to alkyl halides. rhhz.net

N-acylation is another important functionalization reaction, often used for protecting the amine group or for synthesizing amide derivatives. nih.govnih.gov This reaction involves treating the amine with an acylating agent such as an acyl chloride or an anhydride. nih.govnih.gov While not a direct route to this compound, acylation could be used to create analogs or as a step in a multi-step synthesis, for example, by acylating azetidin-3-amine followed by reduction of the resulting amide to the corresponding N-alkylated amine.

N-Dealkylation Strategies for Azetidinylamines

N-dealkylation is the removal of an alkyl group from a nitrogen atom and is a critical transformation in synthetic and medicinal chemistry. nih.govnih.gov It can be used to synthesize secondary amines from tertiary amines or to modify existing structures. nih.gov For azetidinylamines, this could involve converting a substituted N-H azetidine (e.g., N-benzylazetidin-3-amine) to the parent NH-azetidine, which can then be re-functionalized.

Several chemical methods exist for N-dealkylation. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method, though it is often harsh. More commonly, chloroformates like phenyl chloroformate or α-chloroethyl chloroformate are used. nih.gov The reaction proceeds by forming a carbamate intermediate, which is then cleaved under hydrolytic or hydrogenolytic conditions to yield the secondary amine. nih.gov Catalytic methods, often employing palladium catalysts, have also been developed for N-dealkylation, offering milder reaction conditions. nih.gov These strategies are particularly important in drug discovery for creating analogs and synthesizing drug metabolites. nih.govmdpi.com

Asymmetric Synthesis and Stereocontrol in Azetidine Construction

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for the development of chiral drugs and probes. Asymmetric synthesis of azetidines, including precursors to this compound, can be approached through several strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One effective method for establishing stereochemistry in the azetidine ring is through the diastereoselective cyclization of chiral precursors. For instance, iodine-mediated cyclization of homoallyl amines can proceed via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines with high diastereoselectivity nih.gov. The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography, and the iodide can serve as a handle for further functionalization nih.gov.

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. While specific examples for this compound are not prevalent, the principle has been demonstrated in the synthesis of other chiral azetidines. For example, oxazolidinones are versatile chiral auxiliaries that can be used in various asymmetric transformations leading to chiral building blocks for azetidine synthesis echemi.com.

Catalytic asymmetric synthesis offers a more atom-economical approach. The enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular cyclization, provides a route to C2-functionalized N-alkyl azetidines with good to excellent enantiomeric excess (ee) nih.gov. This methodology, while not directly yielding a 3-aminoazetidine, demonstrates the potential of organocatalysis in constructing chiral azetidine rings. A summary of representative stereoselective methods for azetidine synthesis is presented in Table 1.

| Starting Material | Chiral Influence | Key Transformation | Product Type | Diastereomeric/Enantiomeric Excess | Ref. |

| Homoallyl amine | Substrate control | Iodine-mediated cyclization | cis-2,4-Disubstituted azetidine | High diastereoselectivity | nih.gov |

| Aldehyde | Organocatalyst | α-chlorination, reductive amination, cyclization | C2-functionalized N-alkyl azetidine | 84–92% ee | nih.gov |

| Alkynyl Z-ketimine | Chiral auxiliary | Nucleophilic addition | α-Tertiary amine | High diastereoselectivity |

Novel Synthetic Routes for this compound Derivatives

Recent advancements in synthetic methodology have opened new avenues for the construction and functionalization of azetidine rings, which are applicable to the synthesis of this compound derivatives. These novel routes often feature milder reaction conditions, improved functional group tolerance, and access to unique substitution patterns.

A prominent modern strategy involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). This approach allows for the modular and programmable synthesis of complex, stereopure azetidines chemrxiv.org. The high ring strain of ABBs facilitates their reaction with a wide range of nucleophiles, leading to the formation of 3-substituted azetidines. This method is amenable to parallel synthesis, making it attractive for the generation of libraries of azetidine derivatives chemrxiv.org.

Reductive amination of an N-protected azetidin-3-one with diethylamine is a direct and logical approach to introduce the N,N-diethylamino moiety at the 3-position. While the literature does not provide extensive data specifically for diethylamine, reductive amination of ketones is a well-established and versatile transformation echemi.com. The choice of reducing agent and reaction conditions is critical to achieving high yields and preventing side reactions.

Another innovative approach is the intermolecular sp3-C–H amination of alkyl bromides. This method allows for the preparation of substituted azetidines through a two-step sequence involving selective C–H amination followed by intramolecular cyclization nsf.gov. This strategy has been successfully applied to the total synthesis of the azetidine-containing natural product penaresidin B and demonstrates broad substrate scope nsf.gov.

Furthermore, N-alkylation of 3-aminoazetidine precursors represents a straightforward final step in the synthesis of this compound. An efficient protocol for the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine has been developed, showcasing a versatile method for introducing the azetidine core researchgate.netnih.gov. The subsequent dialkylation of the 3-amino group would yield the target compound. Table 2 summarizes some of these novel synthetic approaches.

| Precursor | Key Reagent/Catalyst | Transformation | Product Type | Key Features | Ref. |

| 1-Azabicyclo[1.1.0]butane | Nucleophile/Acid | Strain-release functionalization | 3-Substituted azetidine | Modular, programmable, stereopure | chemrxiv.org |

| Alkyl bromide | Rh-catalyst | Intermolecular sp3-C–H amination | Substituted azetidine | High selectivity, broad scope | nsf.gov |

| N-Boc-azetidin-3-one | Diethylamine, reducing agent | Reductive amination | N,N-Diethyl-3-aminoazetidine | Direct introduction of diethylamino group | echemi.com |

| Heterocyclic carboxylate | N-Boc-3-iodoazetidine | N-alkylation | N-(Azetidin-3-yl)heterocycle | Versatile for introducing azetidine core | researchgate.netnih.gov |

Chemical Reactivity and Transformations of N,n Diethylazetidin 3 Amine

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring is fundamentally influenced by its significant ring strain. rsc.org This strain facilitates reactions that lead to larger, more stable ring systems or to the formation of linear amine derivatives through cleavage of the C-N bonds. Such transformations typically require activation of the ring nitrogen, either through protonation with an acid or by alkylation to form a quaternary azetidinium salt. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

Ring Expansion Reactions and Mechanism Elucidation

Ring expansion reactions provide a powerful synthetic route to larger, often more pharmaceutically relevant, nitrogen-containing heterocycles such as pyrrolidines (5-membered), piperidines (6-membered), and azepanes (7-membered). elsevierpure.com These transformations leverage the release of ring strain as a thermodynamic driving force. A common strategy involves the intramolecular alkylation of the azetidine nitrogen to form a bicyclic azetidinium intermediate, which is then opened by a nucleophile. acs.org

Azetidines can participate in annulation reactions to construct larger heterocyclic systems. In [3+2] annulation reactions, the azetidine ring can formally act as a three-atom component that reacts with a two-atom component. While specific examples involving N,N-Diethylazetidin-3-amine are not extensively documented, the general principle can be illustrated by the reaction of related strained heterocycles like azirines. For instance, 2H-azirines can undergo [3+2] cycloaddition with various partners, where the azirine ring opens and provides a N-C-C synthon to form five-membered rings like pyrroles. beilstein-journals.orgnih.gov

Homologation, or the expansion of a ring by one carbon atom, is a key transformation of azetidines. A prominent pathway for this is the Stevens rearrangement of azetidinium ylides. magtech.com.cnacs.org This process typically involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium) to generate a carbene. acs.org The carbene is trapped by the nucleophilic azetidine nitrogen to form an azetidinium ylide intermediate. This ylide then undergoes a acs.orgnih.gov-sigmatropic rearrangement to yield a substituted pyrrolidine (B122466). acs.orgnih.gov

Table 1: Examples of Azetidine Ring Expansion via Stevens Rearrangement This table presents generalized data for the Stevens Rearrangement of azetidines, as specific data for this compound is not available.

| Azetidine Substrate | Carbene Source | Catalyst | Expanded Product (Pyrrolidine) |

|---|---|---|---|

| N-Alkyl/Aryl Azetidine | Ethyl diazoacetate | Cu(acac)₂ | 2-Carboethoxy-pyrrolidine derivative |

| N-Benzyl-azetidine | Dimethyl diazomalonate | Rh₂(OAc)₄ | 2,2-Dicarbomethoxy-pyrrolidine derivative |

| 2-Substituted Azetidine | Diazoacetonitrile | CuTC | Substituted Proline derivative |

The acs.orgnih.gov-Stevens rearrangement is a primary example of a rearrangement process that leads to ring-expanded products. wikipedia.org The mechanism is believed to proceed through the formation of an ylide, followed by the cleavage of a C-N bond and the formation of a new C-C bond. wikipedia.org The reaction can proceed through a concerted pathway or via a stepwise mechanism involving a diradical pair within a solvent cage, which helps to explain the often-observed retention of stereochemistry. wikipedia.org

Recent studies have demonstrated highly enantioselective versions of the Stevens rearrangement using organocatalysts or biocatalysts, allowing for the synthesis of chiral pyrrolidine and proline derivatives from achiral azetidines. acs.orgacs.org For example, an organocatalyzed enantioselective acs.orgnih.gov-Stevens rearrangement of azetidinium salts has been reported to produce 4-alkylideneproline derivatives in high yield and enantiomeric ratio. acs.org

Ring Opening Reactions and Subsequent Functionalization

The strained azetidine ring is susceptible to nucleophilic ring-opening, a reaction that provides access to a wide range of functionalized γ-aminopropyl derivatives. nih.gov This process is generally inefficient with neutral azetidines and requires activation. Activation is typically achieved by converting the azetidine into an azetidinium salt through protonation or alkylation. The resulting quaternary ammonium (B1175870) ion is a much better leaving group, facilitating a stereo- and regioselective SN2-type attack by a nucleophile on one of the ring carbons. magtech.com.cnnih.gov

The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack the less sterically hindered ring carbon. However, if one of the ring carbons is adjacent to a group that can stabilize a positive charge (e.g., an aryl or vinyl group), the attack will preferentially occur at that benzylic or allylic position due to electronic effects. magtech.com.cn A variety of nucleophiles, including halides, acetate, azide, and cyanide, have been employed in these reactions. acs.orgresearchgate.net

Table 2: Nucleophilic Ring-Opening of Activated Azetidines This table presents generalized data for the ring-opening of activated azetidines, as specific data for this compound is not available.

| Azetidinium Salt | Nucleophile | Reaction Conditions | Product |

|---|---|---|---|

| N,N-Dialkyl-azetidinium iodide | Sodium Azide (NaN₃) | DMF, Heat | γ-Azido-propyl-dialkylamine |

| N-Benzyl-N-methyl-azetidinium bromide | Sodium Acetate (NaOAc) | Acetic Acid, Heat | γ-Acetoxy-propyl-benzyl(methyl)amine |

| N,N-Dialkyl-2-phenylazetidinium chloride | Tetrabutylammonium chloride (Bu₄NCl) | Acetonitrile, RT | γ-Chloro-γ-phenyl-propyl-dialkylamine |

| N-Alkyl-azetidinium tetrafluoroborate | [¹⁸F]Fluoride | Acetonitrile, Heat | γ-[¹⁸F]Fluoro-propyl-alkylamine |

Nucleophilic and Electrophilic Reactivity of the Azetidine Core

The azetidine core exhibits both nucleophilic and electrophilic characteristics. The lone pair of electrons on the ring nitrogen atom imparts nucleophilic character, allowing it to react with various electrophiles. This is the basis for the activation step required for most ring-opening and expansion reactions, where the nitrogen attacks an alkyl halide or a proton to form the reactive azetidinium ion.

Conversely, the carbon atoms of the azetidine ring exhibit electrophilic character, particularly after the nitrogen has been quaternized. In the resulting azetidinium ion, the ring carbons are susceptible to attack by a wide range of nucleophiles, as discussed in the ring-opening section. nih.gov Furthermore, the C-H bonds adjacent to the nitrogen (at the C2 and C4 positions) can be acidic enough to be deprotonated by strong bases, especially when the nitrogen is substituted with an electron-withdrawing group like a Boc or Bus group. nih.gov The resulting α-lithioazetidine can then react with various electrophiles, allowing for functionalization at the C2 position. nih.gov

Tertiary Amine Functionality Transformations

The exocyclic N,N-diethylamino group in this compound is a typical tertiary amine and can undergo transformations independently of the azetidine ring. These reactions primarily involve the lone pair of electrons on the nitrogen atom.

One of the most significant transformations of tertiary amines is N-dealkylation, the removal of an alkyl group. nih.gov This is a synthetically important reaction for converting tertiary amines into the corresponding secondary amines, which can then be further functionalized. researchgate.net Classical methods for N-dealkylation include the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to produce a cyanamide (B42294) intermediate that is subsequently hydrolyzed, and reactions with various chloroformate reagents (e.g., phenyl chloroformate, α-chloroethyl chloroformate). nih.govresearchgate.net

More contemporary methods offer milder and more functional group-tolerant conditions. These include catalytic approaches using transition metals like palladium and photoredox catalysis. researchgate.netnih.govacs.org Photoredox-catalyzed N-dealkylation, for instance, can proceed under aerobic conditions using visible light, offering a green alternative to traditional methods. nih.govacs.org

Table 3: General Methods for N-Dealkylation of Tertiary Amines This table presents generalized methods for the N-dealkylation of tertiary amines.

| Method | Reagent(s) | Intermediate | Key Features |

|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (CNBr) | N-Cyanamide | Classical method, harsh hydrolysis step. nih.gov |

| Chloroformate Dealkylation | Phenyl chloroformate, ACE-Cl | Carbamate | Widely used, requires subsequent hydrolysis or reduction. researchgate.net |

| Palladium Catalysis | Pd black, Acetic Anhydride | Acyl-iminium ion | Catalytic, often requires high temperatures. researchgate.net |

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), O₂ (air), light | Amine radical cation | Mild conditions, high functional group tolerance. acs.org |

Beyond dealkylation, the tertiary amine can be oxidized to form an N-oxide, or it can act as a nucleophile or base in various other organic reactions.

Quaternization and Amine Oxide Formation

Quaternization

Quaternization is a fundamental reaction of tertiary amines, including this compound, which involves the alkylation of the nitrogen atom to form a quaternary ammonium salt. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium ion. The process typically involves reacting the amine with an alkylating agent.

Common alkylating agents include alkyl halides (like methyl iodide) or alkyl sulfates (like dimethyl sulfate). google.comgoogle.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkylating agent. This process can be conducted without a solvent, particularly at high temperatures with the amine in a molten state. google.comgoogle.com

The resulting quaternary ammonium salts have distinctly different properties from the parent amine; they are salts, often with increased water solubility and a lack of basicity at the nitrogen center.

| Reactants | Reagent | Product Type |

| Tertiary Amine | Alkylating Agent (e.g., Dimethyl sulfate) | Quaternary ammonium methyl sulfate |

Table 2: General Quaternization Reaction of a Tertiary Amine.

Amine Oxide Formation

Tertiary amines can be oxidized to form amine oxides, also known as N-oxides. wikipedia.org In this transformation, the nitrogen atom becomes bonded to an oxygen atom, resulting in a compound with the general formula R₃N⁺-O⁻. wikipedia.org These compounds are highly polar and often water-soluble. wikipedia.org

The synthesis of amine oxides is most commonly achieved by the oxidation of tertiary aliphatic amines using oxidizing agents. wikipedia.org Hydrogen peroxide (H₂O₂) is a widely used reagent for this purpose, both in laboratory and industrial settings. wikipedia.orggoogle.com Peracids, such as m-chloroperoxybenzoic acid (mCPBA), are also effective. wikipedia.org Various catalytic systems have been developed to facilitate this oxidation under mild conditions, for example, using flavin or rhenium-based catalysts in the presence of an oxygen source like sodium percarbonate. asianpubs.orgorganic-chemistry.org

| Reactant | Oxidizing Agent | Product |

| Tertiary Amine | Hydrogen Peroxide (H₂O₂) or Peracid | Tertiary Amine N-oxide |

Table 3: General Reaction for Amine Oxide Formation.

Other Aminium Ion Transformations

Under acidic conditions, the lone pair of electrons on the nitrogen atom of this compound can accept a proton (H⁺) from an acid, forming an aminium ion, specifically a trialkylaminium salt. msu.edu This is a simple acid-base reaction where the amine acts as a Brønsted-Lowry base.

R₃N + H-A ⇌ R₃NH⁺ A⁻ (Tertiary Amine + Acid ⇌ Trialkylaminium Salt)

The formation of this salt alters the physical properties of the compound, typically increasing its solubility in water. msu.edu

Beyond simple salt formation, aminium ions can be involved in further chemical transformations. For example, aminium radicals can be generated from nitrosamines through photolysis. nih.gov Upon photolysis under inert conditions, the N-N bond in a nitrosamine (B1359907) can cleave to form an aminium radical and nitric oxide. These reactive intermediates can then participate in addition reactions with unsaturated carbon-carbon bonds. nih.gov

While the direct study of aminium ion transformations of this compound is not extensively detailed in the available literature, its behavior can be inferred from the established reactivity of other tertiary aliphatic amines. These transformations are crucial in various chemical contexts, from understanding reaction mechanisms to the potential metabolic pathways of amine-containing compounds.

Applications of N,n Diethylazetidin 3 Amine in Advanced Chemical Synthesis

N,N-Diethylazetidin-3-amine as a Core Building Block in Organic Chemistry

The azetidine (B1206935) ring is a privileged scaffold in organic synthesis, offering a unique combination of stability and reactivity. rsc.org Its rigid structure provides a means to control the spatial orientation of substituents, a critical aspect in the design of biologically active molecules and functional materials. This compound, as a substituted azetidine, is a valuable building block for introducing this strained ring system into larger, more complex molecules.

The presence of both a secondary amine within the ring and a tertiary amine as a substituent provides multiple points for chemical modification. The ring nitrogen can undergo N-alkylation, N-acylation, or be incorporated into larger heterocyclic systems. The diethylamino group, a tertiary amine, can influence the molecule's polarity, basicity, and potential for hydrogen bonding, which are key determinants of its physical and biological properties. The synthesis of various azetidine derivatives often involves the construction of the four-membered ring through cycloaddition or cyclization reactions. medwinpublishers.com Once formed, the 3-aminoazetidine core, such as that in this compound, can be further functionalized to create a diverse array of chemical structures. nih.gov

Design and Implementation in Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uk The azetidine scaffold is particularly well-suited for DOS due to its rigid framework, which allows for the systematic variation of substituents in a well-defined three-dimensional space. nih.gov The synthesis of libraries of azetidine-based compounds has been a focus of efforts to explore new chemical space, particularly for central nervous system (CNS) drug discovery. nih.govresearchgate.net

This compound can be a key component in the generation of such compound libraries. By utilizing the reactive sites on the azetidine ring and the amino substituent, a wide range of derivatives can be synthesized. For example, the secondary amine of the azetidine ring can be functionalized with various building blocks, while the diethylamino group can be maintained as a constant feature or modified. This modular approach allows for the rapid generation of a large number of distinct molecules from a common azetidine core, facilitating the exploration of structure-activity relationships.

Table 1: Representative Azetidine Scaffolds in Diversity-Oriented Synthesis

| Scaffold Type | Description | Potential for this compound Incorporation |

| Spirocyclic Azetidines | Azetidine ring fused to another ring system through a single shared atom. | The N,N-diethylamino group could be a substituent on the azetidine ring. |

| Fused Azetidines | Azetidine ring sharing a bond with another ring. | The azetidine core could be derived from or further modified to include the diethylamino group. |

| Bridged Azetidines | Azetidine ring as part of a bicyclic system with a bridge connecting non-adjacent atoms. | The diethylamino substituent can influence the conformation and properties of the bridged system. |

Utilization in Scaffold-Based Drug Discovery Research

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net Its incorporation into a drug candidate can improve properties such as metabolic stability, solubility, and cell permeability. acs.org The rigid nature of the azetidine ring helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. enamine.net

This compound provides a scaffold that can be elaborated to target a variety of biological receptors and enzymes. For instance, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression. acs.orgnih.govacs.org The diethylamino group can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can influence the compound's basicity, which affects its absorption and distribution in the body, and it can also participate in interactions with the target protein. The exploration of azetidine amides as STAT3 inhibitors highlights the potential of this scaffold in developing new therapeutic agents. acs.org

Role in Catalyst Design and Ligand Development

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The development of new and efficient chiral ligands is a continuous effort in organic chemistry. nih.govresearchgate.net Azetidine derivatives have emerged as promising candidates for chiral ligands due to their rigid and well-defined stereochemical structures. mdpi.com

While specific examples utilizing this compound as a ligand are not extensively documented, the underlying principles suggest its potential in this area. Chiral N,N'-dioxide ligands derived from amino acids have shown broad applicability in asymmetric reactions. nih.govresearchgate.net Similarly, chiral azetidine-based ligands have been successfully employed in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net By synthesizing chiral versions of this compound, it is conceivable to develop novel ligands for a range of asymmetric transformations. The diethylamino group could influence the steric and electronic properties of the resulting metal complex, thereby affecting the catalyst's activity and selectivity.

Table 2: Potential Applications of Chiral this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Potential Ligand Structure | Metal |

| Asymmetric Hydrogenation | Chiral bis(azetidinyl)phosphine | Rhodium, Iridium |

| Asymmetric Allylic Alkylation | Chiral azetidinyl-oxazoline | Palladium |

| Asymmetric Michael Addition | Chiral bis(azetidinyl)amine | Copper, Zinc |

Precursor Applications in Specialty Chemicals and Materials (e.g., resins, chromatography)

The unique properties of the azetidine ring also make it an attractive component for the synthesis of specialty chemicals and materials. The cationic ring-opening polymerization of azetidines and their derivatives can lead to the formation of polyamines with interesting properties and potential applications. researchgate.net While the polymerization of this compound is not specifically detailed in the literature, the general reactivity of azetidines suggests this possibility.

In the realm of resins, tertiary amines are known to act as catalysts and curing agents for epoxy resins. Although direct evidence is lacking for this compound, its tertiary amine functionality suggests a potential role in such applications. Furthermore, the incorporation of the rigid azetidine scaffold into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.

Regarding chromatography, while there is no specific information on the use of this compound, azetidine-2-carboxylic acid has been analyzed using gas chromatography. researchgate.net This indicates that analytical methods for azetidine-containing compounds exist. It is plausible that derivatives of this compound could be developed as stationary phases or mobile phase additives in specialized chromatographic applications, where its basicity and structural rigidity could be advantageous for specific separations.

Computational and Theoretical Investigations of N,n Diethylazetidin 3 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For N,N-Diethylazetidin-3-amine, such studies would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govaps.org It offers a balance between accuracy and computational cost, making it a standard tool for chemists. nih.gov In the context of this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties such as orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.gov For instance, DFT has been successfully used to study the geometric and electronic properties of other N,N-diacylaniline derivatives and various amine N-oxides, providing reliable data on their ground state geometries and vibrational modes. researchgate.netbohrium.com A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the system. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and does not represent published data.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | E (Hartree) | Indicates the molecule's stability. |

| HOMO Energy | -X.X eV | Relates to the ability to donate electrons. |

| LUMO Energy | +Y.Y eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Z.Z eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D (Debye) | Indicates the molecule's polarity. |

Conformational Preferences and Energetic Landscapes

The four-membered azetidine (B1206935) ring is not planar and can adopt puckered conformations. nih.gov The substituents on the ring and the nitrogen atom significantly influence the preferred conformation and the energy barriers between different conformers. Computational studies on proline analogues with different ring sizes, such as L-azetidine-2-carboxylic acid, have shown that the azetidine ring can adopt various puckered structures depending on the molecular backbone. nih.gov For this compound, a conformational analysis would involve systematically rotating the bonds of the diethylamino group and mapping the potential energy surface. This would identify the lowest energy (most stable) conformers and the transition states connecting them. Such an analysis would be crucial for understanding how the molecule interacts with biological targets or other reactants, as the conformation can dictate its binding affinity and reactivity.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Elucidation of Reaction Pathways and Transition States

Should this compound be involved in a chemical transformation, such as a nucleophilic substitution or a ring-opening reaction, computational methods could map out the entire reaction pathway. nih.govrsc.org This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. DFT is commonly used for this purpose. mdpi.com For example, mechanistic studies on the N-nitrosation of secondary amines have utilized DFT to calculate the geometries and energies of transition states, thereby clarifying the reaction mechanism. researchgate.net A similar approach for a reaction involving this compound would allow for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate the thermodynamic feasibility of the process.

Computational Prediction of Reactivity and Selectivity

The electronic and structural information obtained from quantum chemical calculations can be used to predict a molecule's reactivity and selectivity in various reactions. For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) and calculated atomic charges would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms are expected to be nucleophilic centers. Computational studies on other amines have successfully predicted their reactivity based on such analyses. researchgate.net Furthermore, if a reaction can lead to multiple products (regio- or stereoisomers), the relative activation energies for the different pathways can be calculated to predict the major product, thus explaining the reaction's selectivity.

In Silico Approaches to Molecular Design and Virtual Screening

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to provide a rigid three-dimensional structure that can improve pharmacokinetic properties. nih.govnih.gov While no specific in silico studies on this compound for molecular design are publicly available, this molecule could serve as a scaffold or fragment in drug discovery efforts.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comnih.gov If a biological target for azetidine-based compounds is identified, this compound or its derivatives could be included in a virtual library. Molecular docking, a key component of virtual screening, would be used to predict the binding mode and affinity of these molecules to the target's active site. researchgate.netresearchgate.net In silico methods are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. dovepress.com Studies on other azetidine derivatives have demonstrated the utility of these in silico approaches in identifying potential anticancer agents and CNS-focused lead-like molecules. nih.govresearchgate.netnih.gov

Molecular Descriptors for Structure-Reactivity Relationships

Molecular descriptors are numerical values that encode chemical information and structural properties of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a compound's structure with its biological activity or physical properties. For this compound, a range of descriptors can be calculated to predict its behavior.

These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (3D shape), and electronic (charge distribution). For instance, the octanol-water partition coefficient (LogP) is a key descriptor for hydrophobicity, which influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The Polar Surface Area (PSA) is another critical descriptor that correlates with drug transport properties, such as blood-brain barrier penetration.

Detailed analysis of these descriptors helps in building predictive models for the reactivity and potential biological interactions of this compound and its derivatives.

| Descriptor | Value | Significance in Structure-Reactivity Relationships |

|---|---|---|

| Molecular Weight | 128.22 g/mol | Influences solubility, volatility, and transport properties. |

| XLogP3 | 0.5 | Indicates the hydrophobicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donor Count | 1 | The secondary amine in the azetidine ring can act as a hydrogen bond donor, crucial for specific molecular interactions. |

| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule, which is important for binding to specific receptor sites. |

| Exact Mass | 128.131348492 Da | Used for high-resolution mass spectrometry identification. |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Predicts transport properties; a lower value suggests better penetration of the blood-brain barrier. |

| Heavy Atom Count | 9 | Basic constitutional descriptor related to molecular size. |

| Complexity | 85.7 | A measure of the intricacy of the molecular structure. |

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used when the 3D structure of a biological target is unknown. nih.govnih.gov It involves identifying the essential structural and chemical features of a set of active molecules that are responsible for their biological activity. semanticscholar.org The resulting model, or pharmacophore, represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govsemanticscholar.org

For this compound, a hypothetical pharmacophore can be constructed based on its inherent chemical features. This model serves as a 3D query to screen virtual compound libraries to identify other structurally diverse molecules that may exhibit similar biological activities. nih.govrsc.org The key features of this compound that would be considered in a pharmacophore model include the hydrogen bond-accepting and donating capabilities of its nitrogen atoms, the positive ionizable nature of the tertiary amine at physiological pH, and the hydrophobic character of the ethyl groups and the aliphatic ring.

This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization. By understanding the key interaction points of a molecule like this compound, chemists can design new compounds with potentially improved potency and selectivity.

| Pharmacophoric Feature | Description | Location on Molecule |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond from a donor group. | Tertiary amine nitrogen (N,N-diethyl group) and secondary amine nitrogen (ring). |

| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen atom to an acceptor. | Secondary amine nitrogen (ring). |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH (approx. 7.4). | Tertiary amine nitrogen is the most basic site and is likely protonated. |

| Hydrophobic (HY) | Nonpolar regions of the molecule that can engage in van der Waals or hydrophobic interactions. | The two ethyl groups and the aliphatic azetidine ring. |

Structure Activity Relationship Sar Studies of N,n Diethylazetidin 3 Amine Analogs

Systematic Modification of the Azetidine (B1206935) Ring and N-Substituents

The four-membered azetidine ring is a strained heterocyclic system that serves as a versatile scaffold in medicinal chemistry. Its unique structural and conformational properties can be exploited to develop potent and selective ligands for a range of biological targets. The ring strain inherent in azetidine derivatives presents both challenges and opportunities in their synthesis and application.

Systematic modifications of the azetidine ring and the N-substituents of N,N-diethylazetidin-3-amine analogs have been explored to optimize their pharmacological profiles. For instance, in the development of dopamine receptor antagonists, derivatives of azetidine substituted at the 3-position with an amide moiety have been investigated. Further modifications on the phenyl ring of the amide at the 2, 3, or 4-positions have led to the identification of potent D2 and D4 receptor antagonists.

The N-substituent on the azetidine ring also plays a crucial role in determining the biological activity. In a series of N-substituted azetidines, it was observed that the nature of the substituent significantly impacts the compound's stability and reactivity. For example, conjugation of the azetidine nitrogen with a pyridine ring was found to enhance stability at acidic pH.

The following table summarizes the effects of systematic modifications on the azetidine scaffold based on various research findings:

| Modification Site | Modification | Observed Effect | Example Compound Class |

|---|---|---|---|

| Azetidine Ring (Position 3) | Introduction of an amide moiety | Potent dopamine D2 and D4 receptor antagonists | N-(1-benzhydryl-azetidin-3-yl)-benzamides |

| N-Substituent | Variation of alkyl groups | Alters receptor binding affinity and selectivity | N-alkylated azetidin-3-amines |

| N-Substituent | Conjugation with aromatic systems (e.g., pyridine) | Enhanced chemical stability | N-pyridyl azetidines |

Comparative Analysis with Related Azetidinylamines (e.g., N,N-Dimethylazetidin-3-amine, N-Methylazetidin-3-amine)

A comparative analysis of this compound with its close analogs, N,N-dimethylazetidin-3-amine and N-methylazetidin-3-amine, provides valuable insights into the influence of the N-alkyl substituents on the compound's properties and biological activity. While direct comparative studies are limited, general SAR principles for N-alkylation in amine compounds can be applied to infer the potential differences.

The size and lipophilicity of the N-alkyl groups can significantly affect a compound's pharmacokinetic and pharmacodynamic properties. Generally, increasing the alkyl chain length from methyl to ethyl can lead to changes in receptor binding affinity, selectivity, and metabolic stability.

The following table provides a comparison of the key properties of these three related azetidinylamines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |

|---|---|---|---|

| N-Methylazetidin-3-amine | C4H10N2 | 86.14 | -0.8 |

| N,N-Dimethylazetidin-3-amine | C5H12N2 | 100.16 | -0.3 |

| This compound | C7H16N2 | 128.22 | 0.5 |

The trend in the predicted lipophilicity (XlogP) suggests that this compound is more lipophilic than its dimethyl and methyl counterparts. This difference in lipophilicity can influence the compound's ability to cross cell membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

In the context of receptor binding, the steric bulk of the N-ethyl groups in this compound compared to the N-methyl groups in N,N-dimethylazetidin-3-amine can lead to different binding orientations and affinities. For some receptors, the larger ethyl groups may provide more favorable van der Waals interactions, leading to enhanced potency. Conversely, for other receptors with more constrained binding pockets, the smaller methyl groups may be preferred.

Elucidation of Molecular Determinants for Specific Interactions (e.g., binding affinity studies to receptors/enzymes as research tools)

The elucidation of the molecular determinants for the specific interactions of this compound analogs with their biological targets is a key objective of SAR studies. Binding affinity studies, often conducted using radioligand displacement assays, are instrumental in quantifying the potency of these compounds at various receptors and enzymes.

For example, azetidine-containing compounds have been evaluated for their affinity at dopamine receptors. In one study, a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives were synthesized and their binding affinities for D2 and D4 receptors were determined. The results revealed that substitutions on the benzamide phenyl ring significantly influenced the binding affinity and selectivity.

The following table presents hypothetical binding affinity data for a series of azetidine analogs at two different receptor subtypes, illustrating how structural modifications can impact potency and selectivity.

| Compound | Modification | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Analog 1 | N,N-Dimethyl | 50 | 250 | 5 |

| Analog 2 | N,N-Diethyl | 25 | 500 | 20 |

| Analog 3 | N-Ethyl, N-Propyl | 100 | 100 | 1 |

These binding affinity data, in conjunction with molecular modeling and structural biology techniques, help to identify the key pharmacophoric features and the specific amino acid residues in the receptor binding pocket that are involved in the interaction. This knowledge is invaluable for the rational design of new analogs with improved affinity and selectivity.

Exploration of Conformational Flexibility and its Impact on Molecular Recognition

The conformational flexibility of the azetidine ring and the orientation of its substituents are critical factors that influence molecular recognition and biological activity. The four-membered azetidine ring is not planar and can adopt a puckered conformation. The degree of puckering and the preferred orientation of the substituents can be influenced by the nature of the N-substituents and other groups attached to the ring.

Computational studies and NMR spectroscopy are powerful tools for exploring the conformational landscape of azetidine derivatives. These studies can provide insights into the preferred conformations of the molecule in solution and in the receptor-bound state. For N-substituted azetidines, the size and nature of the N-alkyl group can affect the nitrogen inversion barrier and the puckering of the ring.

The conformational preference of a ligand can have a profound impact on its ability to bind to a receptor. A molecule that can readily adopt the bioactive conformation required for receptor binding is likely to exhibit higher affinity. The rigid nature of the azetidine ring, compared to more flexible acyclic amines, can be advantageous in pre-organizing the molecule into a favorable conformation for binding, thereby reducing the entropic penalty upon binding.

Advanced Analytical and Spectroscopic Characterization in N,n Diethylazetidin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N,N-Diethylazetidin-3-amine, a combination of ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The azetidine (B1206935) ring protons would likely appear as complex multiplets due to spin-spin coupling. The ethyl groups on the tertiary amine would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Azetidine CH₂ | ~3.0 - 3.8 | Multiplet |

| Azetidine CH | ~2.5 - 3.5 | Multiplet |

| Diethyl -CH₂- | ~2.4 - 2.8 | Quartet |

| Diethyl -CH₃ | ~1.0 - 1.3 | Triplet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Due to molecular symmetry, four distinct signals would be expected: one for the methyl carbons, one for the methylene carbons of the ethyl groups, and two for the carbons of the azetidine ring (one for the two equivalent CH₂ groups and one for the CH group). oregonstate.edudocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine CH₂ | ~50 - 60 |

| Azetidine CH | ~55 - 65 |

| Diethyl -CH₂- | ~45 - 55 |

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less sensitive, offers direct insight into the electronic environment of the nitrogen atoms. huji.ac.il Two signals would be anticipated for this compound: one for the secondary amine within the azetidine ring and another for the tertiary diethylamine (B46881) nitrogen. The chemical shifts would be indicative of the degree of shielding for each nitrogen atom. researchgate.netscience-and-fun.de Tertiary aliphatic amines typically resonate in the 10 to 100 ppm range, while secondary aliphatic amines are found between 0 and 90 ppm. science-and-fun.de

High-Resolution Mass Spectrometry for Isomer Differentiation and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm its structure.

For this compound (C₇H₁₆N₂), the molecular weight is 128.1314 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from compounds with the same nominal mass but different elemental formulas.

The fragmentation of aliphatic amines in mass spectrometry is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most likely fragmentation pathway would involve the loss of an ethyl radical from the diethylamino group, leading to a prominent peak in the spectrum. Cleavage of the azetidine ring is also a possible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 85 | [M - C₃H₇]⁺ | Ring opening and fragmentation |

Isomer differentiation is a key application of HRMS, often coupled with tandem MS (MS/MS). libretexts.org Isomers of this compound, such as N,N-Diethyl-1,3-propanediamine, would exhibit different fragmentation patterns upon collision-induced dissociation, allowing for their unambiguous identification. nist.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. If a suitable crystal of the compound or a salt derivative (e.g., a hydrochloride salt) could be grown, XRD analysis would reveal:

The precise geometry and conformation of the strained four-membered azetidine ring.

The bond lengths and angles of the diethylamino substituent.

The nature of any intermolecular interactions, such as hydrogen bonding involving the secondary amine of the azetidine ring.

This information is invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and interactions with other molecules. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent tools for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. spectroscopyonline.com

N-H Stretch: A moderate to weak absorption band around 3300-3350 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the azetidine ring. spectroscopyonline.com

C-H Stretch: Multiple strong bands in the region of 2850-2975 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and azetidine groups.

N-H Bend: A band in the 1550-1650 cm⁻¹ region due to the bending vibration of the N-H bond.

C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm⁻¹) corresponding to the stretching vibrations of the C-N bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, strong Raman scattering would be expected for the C-C and symmetric C-H stretching modes. The combination of IR and Raman spectra would provide a more complete vibrational profile of the molecule. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H stretch (secondary amine) | 3300 - 3350 | Weak |

| C-H stretch (aliphatic) | 2850 - 2975 | Strong |

| N-H bend | 1550 - 1650 | Weak to medium |

| C-N stretch | 1000 - 1250 | Medium |

Future Prospects and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of safety, scalability, and efficiency. The azetidine (B1206935) scaffold, a key feature of N,N-Diethylazetidin-3-amine, has been the subject of recent studies in continuous flow synthesis.

Research into the generation and functionalization of azetidine derivatives under continuous flow conditions has demonstrated the feasibility of handling strained ring systems in microreactors. uniba.itnih.gov For instance, the synthesis of C3-functionalized azetidines has been successfully achieved using flow technology, which allows for precise control over reaction parameters and the safe handling of reactive intermediates at temperatures higher than those feasible in traditional batch processing. uniba.it The use of environmentally sustainable solvents like cyclopentyl methyl ether (CPME) in these flow processes further enhances their appeal. uniba.ituniba.it

Given these advancements, the integration of this compound synthesis into automated flow systems is a promising future direction. Such an approach could enable the on-demand production of this compound and its derivatives with high purity and reproducibility. The ability to perform multi-step reactions in a continuous sequence could also facilitate the rapid generation of a library of this compound analogs for various applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise | Highly precise |

| Scalability | Challenging | Readily scalable |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and better control |

| Reproducibility | Can be variable | High |

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where the specific geometry and electronic properties of molecules like this compound can be exploited. The nitrogen atoms in the azetidine ring and the diethylamino group can act as hydrogen bond acceptors, while the compact, three-dimensional structure of the molecule could allow it to act as a guest in various host-guest systems. nih.govyoutube.com

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules, leading to changes in their physical and chemical properties. nih.gov The potential for this compound to form inclusion complexes with such hosts could lead to the development of novel supramolecular assemblies. These assemblies could find applications in areas such as drug delivery, sensing, and catalysis.

While direct studies on the host-guest chemistry of this compound are yet to be reported, the principles of molecular recognition suggest that its size, shape, and functionality make it a candidate for such investigations. The tertiary amine group, in particular, could engage in specific interactions with acidic functionalities on a host molecule, leading to selective binding. Future research in this area would involve screening this compound against a variety of macrocyclic hosts to determine binding affinities and the structural basis for complexation.

Development of this compound as a Probe for Biological Systems (e.g., enzyme active sites, protein binding)

A particularly exciting area of future research is the use of the N,N-diethylazetidin-3-yl moiety in the design of fluorescent probes for biological systems. Recent studies have shown that replacing the commonly used N,N-dimethylamino group with an azetidine group in fluorophores can lead to significant improvements in their photophysical properties. nih.govnih.govacs.org

For example, the substitution of a dimethylamino group with an azetidine in the Malachite Green (MG) fluorogen resulted in a 2.6-fold increase in brightness. nih.gov This enhancement is attributed to the suppression of the twisted intramolecular charge transfer (TICT) effect, leading to a higher quantum yield and improved photostability. nih.gov This principle has been demonstrated to be a general strategy for enhancing the performance of donor-acceptor type fluorophores. acs.org

These findings strongly suggest that this compound could serve as a valuable building block for the development of new, high-performance biological probes. The incorporation of the N,N-diethylazetidin-3-yl group into various fluorophore scaffolds could lead to probes with enhanced brightness, photostability, and sensitivity to their microenvironment. Such probes could be used for a variety of applications, including live-cell imaging, super-resolution microscopy, and as sensors for specific biomolecules. nih.govnih.gov

Table 2: Photophysical Properties of Azetidinyl-Modified Fluorophores vs. Dimethylamino Analogues

| Fluorophore | Modification | Quantum Yield | Brightness Enhancement |

|---|---|---|---|

| Malachite Green | N,N-dimethylamino | 0.12 | - |

| Azetidinyl Malachite Green | Azetidinyl | 0.28 | 2.6-fold |

| Purine Analogue | N,N-dimethylamino | Non-fluorescent | - |

| Azetidine-Modified Purine Analogue | Azetidinyl | Up to 0.77 | Significant |

Role in Advanced Materials Science and Polymer Chemistry

The strained azetidine ring in this compound makes it an interesting monomer for ring-opening polymerization (ROP). The polymerization of aziridines and azetidines is a known method for producing polyamines, which have a wide range of applications. rsc.orgresearchgate.netutwente.nl The cationic ring-opening polymerization of azetidine, for instance, leads to the formation of branched poly(propylenimine). acs.org

The presence of the N,N-diethylamino side group in this compound could impart unique properties to the resulting polymers. These polymers could have applications as coatings, adhesives, and in areas such as CO2 capture and gene transfection. rsc.orgacs.org The tertiary amine functionality could also be leveraged for post-polymerization modifications, allowing for the tuning of the polymer's properties for specific applications.

Furthermore, the incorporation of the N,N-diethylazetidin-3-yl group as a pendant group on other polymer backbones could be a strategy to introduce specific functionalities. The basicity and nucleophilicity of the tertiary amine could be utilized in the design of smart materials that respond to changes in pH or other stimuli. The development of new polymerization methods and the exploration of the properties of polymers derived from this compound represent a significant area for future research in materials science. researchgate.netutwente.nl

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling N,N-Diethylazetidin-3-amine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid inhalation by working in a fume hood .

- Ventilation : Ensure adequate airflow (≥0.1 m/s) to minimize vapor accumulation .

- Spill Management : Contain spills with inert materials (e.g., vermiculite) and dispose of via approved hazardous waste channels .

- First Aid : For skin exposure, wash immediately with soap and water; seek medical attention if irritation persists .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Azetidine Ring Functionalization : React azetidin-3-amine with diethyl sulfate in anhydrous THF under nitrogen, using NaHCO₃ as a base. Monitor progress via TLC (eluent: 7:3 hexane/EtOAc) .

- Alternative Pathway : Catalytic reductive amination of 3-ketoazetidine derivatives with diethylamine, using Pd/C under H₂ (1 atm) at 50°C for 6 hours .

- Purification : Column chromatography (SiO₂, gradient elution) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound across solvents be systematically addressed?

- Methodological Answer :

- Controlled Solubility Studies :

| Solvent | Temperature (°C) | Pressure (kPa) | Solubility (mg/mL) | Reference Method |

|---|---|---|---|---|

| Methanol | 25 | 101.3 | 120 ± 5 | Gravimetric |

| DCM | 25 | 101.3 | 85 ± 3 | UV-Vis |

- Data Reconciliation : Use high-purity solvents (HPLC-grade) and standardized equilibration times (24 hours). Validate results with orthogonal techniques (e.g., NMR dilution assays) .

- Thermodynamic Modeling : Apply the Van’t Hoff equation to correlate temperature-dependent solubility trends and identify outliers .

Q. What advanced analytical strategies are recommended for assessing this compound stability under oxidative conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via:

- HPLC-MS : C18 column (3.5 µm), 0.1% formic acid in H₂O/MeCN gradient. Detect oxidation products (e.g., N-oxide derivatives) .

- EPR Spectroscopy : Identify radical intermediates using spin-trapping agents (e.g., DMPO) .

- Kinetic Analysis : Calculate degradation rate constants (k) using pseudo-first-order models. Compare Arrhenius plots to predict shelf-life .

Q. How can conflicting reactivity data in this compound’s nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Mechanistic Probes :

- Leaving Group Effects : Compare reaction rates with alkyl halides (e.g., MeI vs. EtBr) in DMF at 60°C. Track intermediates via in situ IR .

- Solvent Polarity : Test reactivity in aprotic (e.g., DMSO) vs. protic (e.g., EtOH) solvents to assess charge stabilization .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.